molecular formula C21H26ClN3O2 B4710863 4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide

4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide

Cat. No. B4710863
M. Wt: 387.9 g/mol
InChI Key: HJVYUSRUROFXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. This compound belongs to the class of piperazinecarboxamides, which have been shown to have potent anti-cancer properties.

Mechanism of Action

4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the B-cell receptor signaling pathway. By blocking the activity of BTK, this compound prevents the activation of downstream signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-cancer effects in vitro and in vivo, with significant reductions in tumor growth and cell proliferation observed in animal models. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is its specificity for BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, like many other small molecule inhibitors, this compound has limitations in terms of its bioavailability and pharmacokinetic properties, which can affect its efficacy in vivo.

Future Directions

There are several potential future directions for research on 4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, including:
1. Combination therapy: this compound may be combined with other anti-cancer agents to enhance its therapeutic efficacy and overcome limitations in bioavailability.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict response to this compound treatment, which could help to guide patient selection and improve clinical outcomes.
3. Mechanism of resistance: Studies are needed to understand the mechanisms of resistance to this compound, which could lead to the development of new strategies for overcoming resistance and improving treatment outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in human patients, particularly in the context of combination therapy and in different types of cancer.

Scientific Research Applications

4-(5-chloro-2-methoxybenzyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-cancer properties, particularly in the inhibition of B-cell receptor signaling pathways.

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)methyl]-N-(4-ethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-3-16-4-7-19(8-5-16)23-21(26)25-12-10-24(11-13-25)15-17-14-18(22)6-9-20(17)27-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVYUSRUROFXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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